1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde
Overview
Description
1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde is a heterocyclic compound with a fused pyrrole and pyridine ring structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Mechanism of Action
Target of Action
The primary targets of 1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in a variety of biological processes, including cell growth, differentiation, and angiogenesis . They are found across various tissue types and are expressed to different extents under varying conditions .
Mode of Action
This compound interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits this process, thereby preventing the activation of downstream signaling pathways .
Biochemical Pathways
The inhibition of FGFRs by this compound affects several key biochemical pathways. These include the RAS-MEK-ERK, PLCγ, and PI3K-Akt pathways . These pathways regulate a variety of cellular processes, including organ development, cell proliferation and migration, and angiogenesis .
Pharmacokinetics
Related compounds have been shown to have low molecular weight, which is beneficial for subsequent optimization .
Result of Action
The inhibition of FGFRs by this compound has several cellular effects. In vitro studies have shown that it can inhibit cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of cells .
Biochemical Analysis
Biochemical Properties
1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde has been reported to have potent activities against FGFR1, 2, and 3 . It interacts with these receptors, inhibiting their activity and thus playing a role in biochemical reactions .
Cellular Effects
In vitro studies have shown that this compound can inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis . It also significantly inhibits the migration and invasion of these cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to FGFRs, leading to their inhibition . This results in the disruption of downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, modifications of the Madelung and Fischer syntheses of indoles have been employed to prepare various substituted derivatives . Another method involves the reaction of pyridine derivatives with suitable aldehydes under controlled conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring scalability of the synthetic route.
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyridine and pyrrole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Br2, Cl2) and nucleophiles (NH3, RNH2) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: This compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: It is utilized in the production of fine chemicals and advanced materials.
Comparison with Similar Compounds
7-Azaindole-3-carboxaldehyde: Another heterocyclic compound with similar structural features and applications.
Indole-3-carboxaldehyde: Shares the indole core structure and is used in similar synthetic and biological contexts.
Uniqueness: 1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde is unique due to its specific ring fusion and functional group placement, which confer distinct chemical reactivity and biological activity. Its ability to inhibit FGFRs with high potency makes it particularly valuable in cancer research .
Properties
IUPAC Name |
1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c11-5-6-4-10-8-7(6)2-1-3-9-8/h1-5H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAIWRKYDYWYFIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC=C2C=O)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20418704 | |
Record name | 1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20418704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4649-09-6 | |
Record name | 4649-09-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=173969 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20418704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-Azaindole-3-carboxaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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